FAK-IN-7 FAK Inhibitory Potency: Quantified Biochemical Activity Profile
FAK-IN-7 inhibits focal adhesion kinase with an IC50 of 11.72 µM in biochemical assays . For class-level context, clinically evaluated FAK inhibitors such as defactinib (VS-6063) demonstrate sub-micromolar to nanomolar FAK IC50 values, reflecting a higher potency tier . No direct head-to-head comparison between FAK-IN-7 and clinical FAK inhibitors is available in published literature; the data represent cross-study class-level inference with the caveat that assay conditions, ATP concentrations, and kinase construct differences preclude quantitative potency ranking .
| Evidence Dimension | FAK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 11.72 µM |
| Comparator Or Baseline | Defactinib / VS-4718 (sub-µM to nM range) |
| Quantified Difference | At least 10- to 100-fold higher potency for clinical comparators (class-level estimate) |
| Conditions | Biochemical kinase assay; specific assay details (ATP concentration, kinase construct) not reported in available product datasheets |
Why This Matters
Users requiring moderate micromolar FAK inhibition for mechanistic or screening studies may prefer FAK-IN-7; users requiring high-potency target engagement should evaluate clinical-stage alternatives with nanomolar IC50 values.
